4'-Methyl[1,1'-Biphenyl]-4-Ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl[1,1’-Biphenyl]-4-Ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For instance, 4-bromo-1-methylbenzene can be coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of 4’-Methyl[1,1’-Biphenyl]-4-Ol may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl[1,1’-Biphenyl]-4-Ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 4’-Methyl[1,1’-Biphenyl]-4-methanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4’-Methyl[1,1’-Biphenyl]-4-aldehyde.
Reduction: 4’-Methyl[1,1’-Biphenyl]-4-methanol.
Substitution: 4’-Methyl[1,1’-Biphenyl]-4-chloride.
Scientific Research Applications
4’-Methyl[1,1’-Biphenyl]-4-Ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 4’-Methyl[1,1’-Biphenyl]-4-Ol exerts its effects involves its interaction with specific molecular targets. For instance, it may interact with enzymes by binding to their active sites, thereby inhibiting or modifying their activity. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
4-Methylbiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the methyl group, which affects its physical and chemical properties.
4’-Methyl[1,1’-Biphenyl]-4-carboxylic acid: Contains a carboxyl group instead of a hydroxyl group, altering its reactivity and applications
Uniqueness: 4’-Methyl[1,1’-Biphenyl]-4-Ol is unique due to the presence of both a methyl and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
4-(4-methylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZACMDGXVXOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362559 | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26191-64-0 | |
Record name | 4′-Methyl[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26191-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4'-Methyl[1,1'-biphenyl]-4-ol influence its interaction with the CYP101B1 enzyme?
A: The research demonstrates that CYP101B1 exhibits regioselectivity in its oxidation of this compound. The enzyme primarily targets the methyl group attached to the biphenyl structure, resulting in the formation of 4′-(4-methylphenyl)phenol as the major product (70%). This selectivity suggests that the enzyme's active site has a specific affinity for the methyl C–H bonds in this particular substrate. []
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